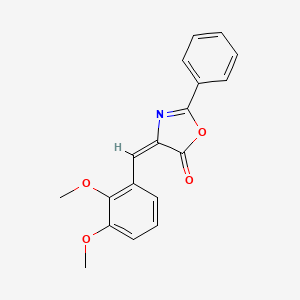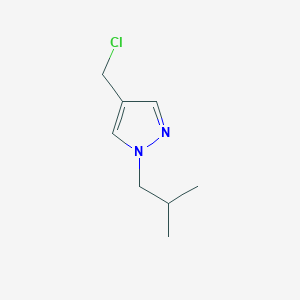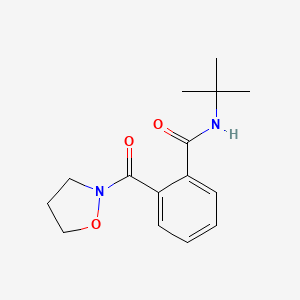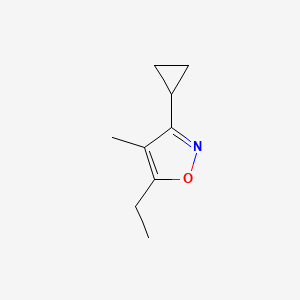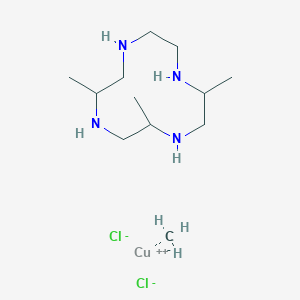
Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride is a coordination compound that features a copper ion complexed with a macrocyclic ligand. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride typically involves the reaction of copper salts with the macrocyclic ligand 1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride undergoes various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the copper ion.
Substitution: Ligand exchange reactions can occur, where the chloride ions are replaced by other anions or neutral ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically conducted under controlled temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce copper(I) species. Substitution reactions result in new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation-reduction processes.
Biology: Employed in biochemical studies to investigate metal-ligand interactions and enzyme mimetics.
Medicine: Explored for its potential in radiopharmaceuticals and diagnostic imaging due to its ability to form stable complexes with radioactive isotopes.
Industry: Utilized in the development of advanced materials and as a component in electrochemical devices.
Wirkmechanismus
The mechanism by which Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride exerts its effects involves the coordination of the copper ion with the macrocyclic ligand. This coordination stabilizes the copper ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biochemical interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic ligand used in coordination chemistry and medical imaging.
1,1,4,7,10,10-Hexamethyltriethylenetetramine: A similar compound used in polymerization and as a ligand in coordination complexes.
Uniqueness
Copper,1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane,dichloride is unique due to its specific ligand structure, which provides exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust and reliable coordination compounds .
Eigenschaften
Molekularformel |
C12H29Cl2CuN4- |
|---|---|
Molekulargewicht |
363.83 g/mol |
IUPAC-Name |
copper;carbanide;2,5,8-trimethyl-1,4,7,10-tetrazacyclododecane;dichloride |
InChI |
InChI=1S/C11H26N4.CH3.2ClH.Cu/c1-9-6-12-4-5-13-10(2)7-15-11(3)8-14-9;;;;/h9-15H,4-8H2,1-3H3;1H3;2*1H;/q;-1;;;+2/p-2 |
InChI-Schlüssel |
RERJLVYZRZZOIW-UHFFFAOYSA-L |
Kanonische SMILES |
[CH3-].CC1CNCCNC(CNC(CN1)C)C.[Cl-].[Cl-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


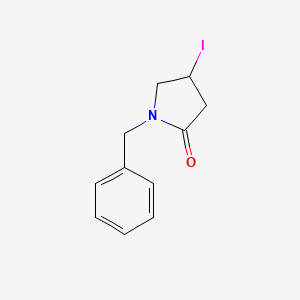
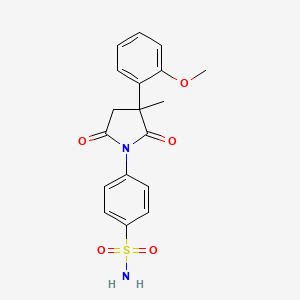
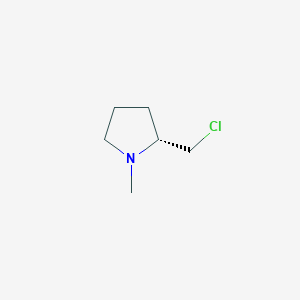
![1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12891061.png)
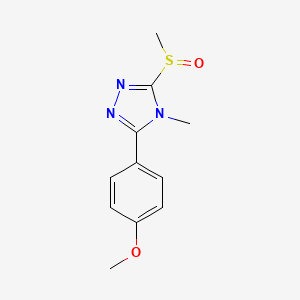
![(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12891084.png)
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12891094.png)


